

# An In-depth Technical Guide to Adrogolide Hydrochloride (CAS: 166591-11-3)

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## Compound of Interest

Compound Name: Adrogolide Hydrochloride

Cat. No.: B193569

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## Abstract

**Adrogolide Hydrochloride**, also known as ASP9521 or ABT-431, is a fascinating small molecule that has been the subject of investigation for two distinct and significant therapeutic applications. Initially explored as a potent dopamine D1 receptor agonist for the treatment of Parkinson's disease and cocaine addiction, it was later identified as a selective inhibitor of 17 $\beta$ -hydroxysteroid dehydrogenase type 5 (17 $\beta$ HSD5), also known as aldo-keto reductase 1C3 (AKR1C3), a key enzyme in androgen biosynthesis implicated in castration-resistant prostate cancer. This dual-action profile makes **Adrogolide Hydrochloride** a compound of considerable interest in both neuroscience and oncology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and the experimental methodologies used in its preclinical and clinical evaluation.

## Physicochemical and Pharmacokinetic Properties

**Adrogolide Hydrochloride** is the hydrochloride salt of the diacetate ester prodrug of A-86929, the active dopamine D1 receptor agonist.<sup>[1][2]</sup> As ASP9521, it has been characterized as a potent, selective, and orally bioavailable inhibitor of AKR1C3.<sup>[3]</sup>

Property	Value	Reference(s)
CAS Number	166591-11-3	[2]
Molecular Formula	C22H26ClNO4S	[2]
Molecular Weight	435.96 g/mol	[2]
Synonyms	ASP9521, ABT-431, DAS-431	[3][4]
Appearance	White to off-white crystalline powder	[5]
Solubility	Soluble in water and various organic solvents	[5]
Oral Bioavailability (as ASP9521)	Rats: 35%, Dogs: 78%, Monkeys: 58%	[6]
Half-life (t1/2) in Humans (as ASP9521)	16 to 35 hours	[1]
Active Metabolite (as a dopamine agonist)	A-86929	[4]
Conversion to Active Metabolite	Rapidly converted in plasma (<1 min)	[4]

## Synthesis

The synthesis of **Adrogolide Hydrochloride** involves the preparation of its active core, A-86929, followed by diacetylation and salt formation. The asymmetric synthesis of A-86929 has been achieved through a five-step process with an overall yield of 56% and 95% enantiomeric excess.[7][8] The key steps include a catalytic enantioselective one-pot aziridination, followed by a Friedel–Crafts cyclization and a mild Pictet–Spengler cyclization.[7][8]



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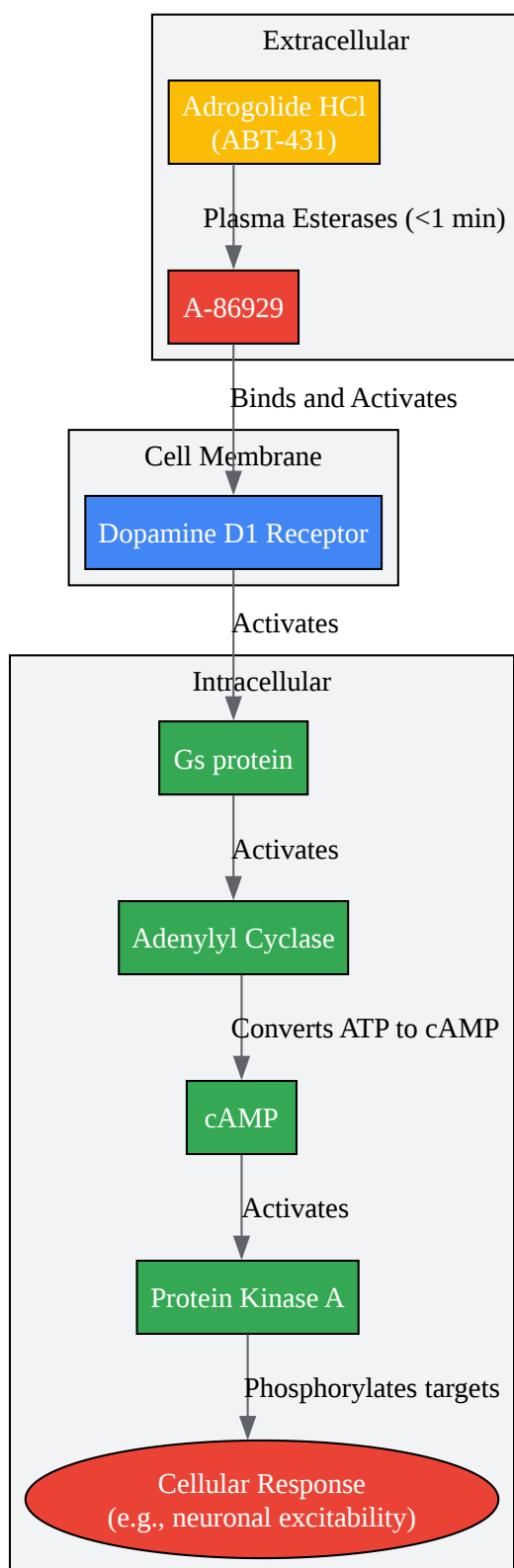
**Figure 1:** Synthetic workflow for **Adrogolide Hydrochloride**.

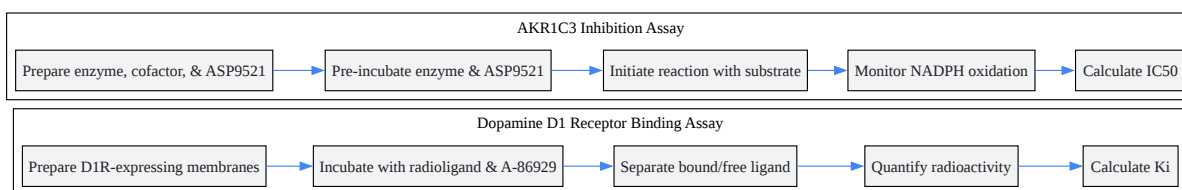
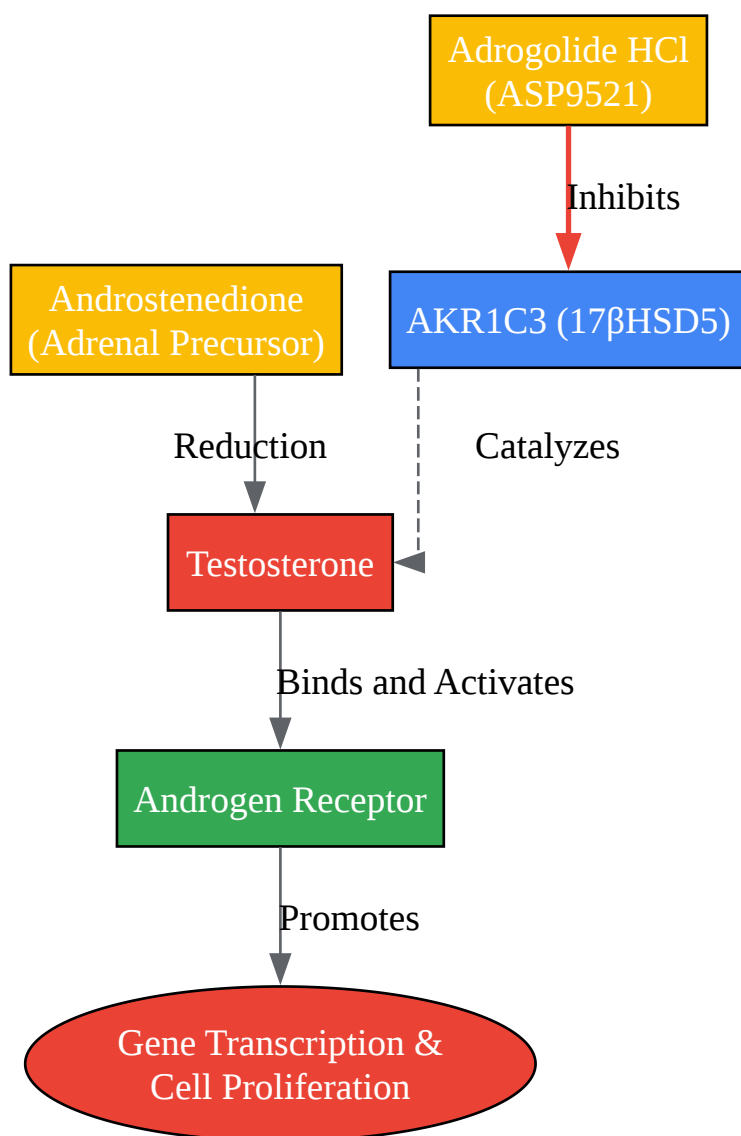
## Mechanism of Action and Signaling Pathways

**Adrogolide Hydrochloride** exhibits two distinct mechanisms of action depending on the therapeutic context.

### Dopamine D1 Receptor Agonism

As a prodrug, **Adrogolide Hydrochloride** (ABT-431) is rapidly converted in plasma to its active metabolite, A-86929.[4] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[4] The activation of D1 receptors, which are Gs-coupled, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). This signaling cascade is crucial for motor control, motivation, and cognition.





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- To cite this document: BenchChem. [An In-depth Technical Guide to Adrogolide Hydrochloride (CAS: 166591-11-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193569#adrogolide-hydrochloride-cas-number-166591-11-3]

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